

# Application Notes and Protocols for Chromane Synthesis via Sharpless Asymmetric Dihydroxylation

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## Compound of Interest

Compound Name: 6-Acetyl-2,2-Dimethylchroman-4-  
One

Cat. No.: B155515

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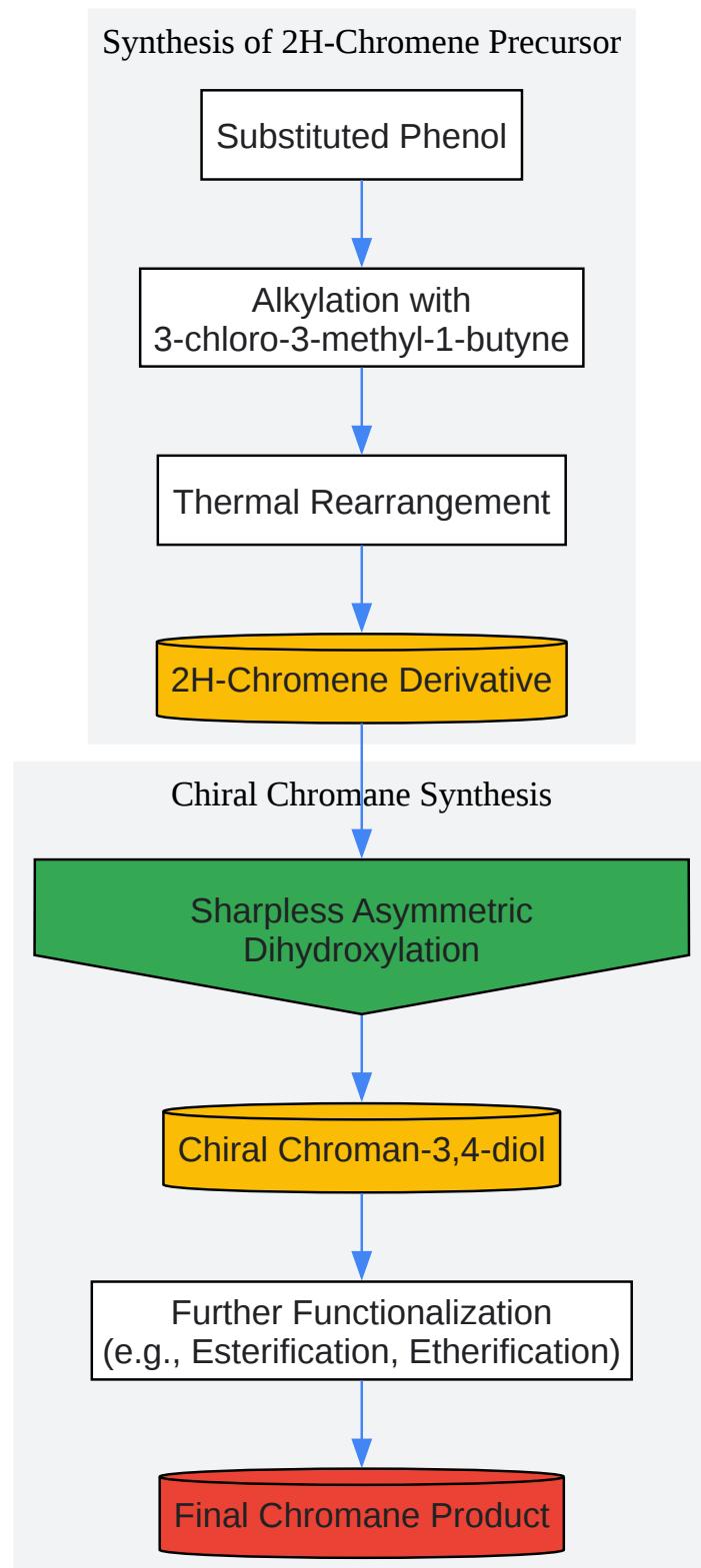
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of chiral chromane derivatives using the Sharpless asymmetric dihydroxylation as the key chirality-inducing step. Chromanes are a privileged scaffold in medicinal chemistry, and the ability to synthesize them in an enantiomerically pure form is of significant interest for drug discovery and development.

The Sharpless asymmetric dihydroxylation allows for the conversion of a prochiral 2H-chromene (benzopyran) substrate into a chiral cis-diol with high enantioselectivity. This diol can then be further functionalized to generate a variety of chromane derivatives. This method offers a reliable and predictable way to control the stereochemistry of the final chromane product.

## Workflow for Chromane Synthesis

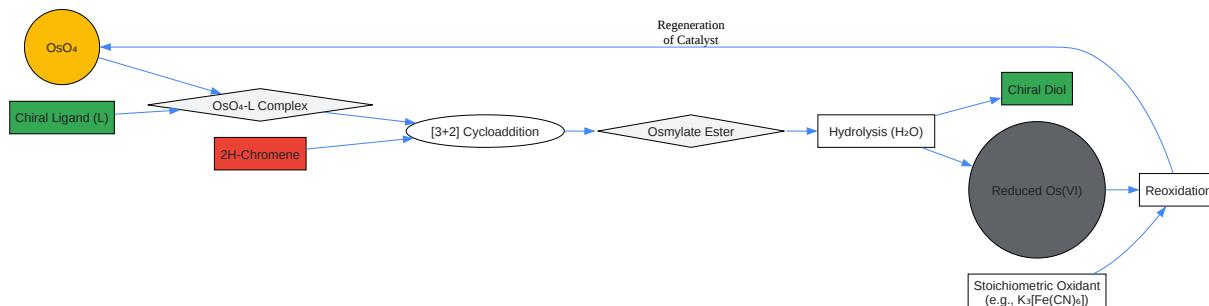
The overall synthetic strategy involves two main stages: the Sharpless asymmetric dihydroxylation of a 2H-chromene precursor, followed by subsequent chemical transformations of the resulting diol to afford the desired chromane derivatives.

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Caption: Overall workflow for the synthesis of chromane derivatives.

# Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

The enantioselectivity of the Sharpless asymmetric dihydroxylation is achieved through a catalytic cycle involving an osmium catalyst and a chiral ligand. The choice of ligand (either  $(DHQ)_2PHAL$  or  $(DHQD)_2PHAL$ , typically in the form of AD-mix- $\alpha$  or AD-mix- $\beta$ ) determines the facial selectivity of the dihydroxylation.<sup>[1]</sup>



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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

## Data Presentation

The following table summarizes representative quantitative data for the Sharpless asymmetric dihydroxylation in the synthesis of a chromane precursor and other relevant olefins.

| Substrate                                   | Ligand (AD-mix)           | Product   | Yield (%)            | Enantiomeric Excess (ee%) | Reference |
|---|---------------------------|---|----------------------|---------------------------|-----------|
| 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one | (DHQ) <sub>2</sub> PHAL   | 1-((3R,4R)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one | 70.8 (for two steps) | Not Reported              | [2]       |
| 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one | (DHQD) <sub>2</sub> PHA L | 1-((3S,4S)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one | Not Reported         | Not Reported              | [3]       |
| α,β-unsaturated ester                       | AD-mix-β                  | Diol  | 89.9                 | 98                        | [4]       |
| Vinyl-substituted compound                  | (DHQD) <sub>2</sub> PHA L | Optically active vicinal diol                                 | 88                   | >95                       | [5]       |
| α,β-unsaturated ketone                      | Not Specified             | Diol  | 65                   | Not Reported              | [5]       |

## Experimental Protocols

Synthesis of 1-((3R,4R)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (AD-mix-α conditions)[2]

This protocol details the synthesis of the (3R,4R)-diol, a precursor to one of the chromane stereoisomers.

#### Materials:

- 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one
- AD-mix- $\alpha$  (containing  $(DHQ)_2PHAL$ )
- Potassium ferricyanide ( $K_3Fe(CN)_6$ )
- Potassium carbonate ( $K_2CO_3$ )
- Potassium osmate dihydrate ( $K_2OsO_2(OH)_4$ )
- Methanesulfonamide ( $CH_3SO_2NH_2$ )
- tert-Butanol (t-BuOH)
- Water ( $H_2O$ )
- Sodium sulfite ( $Na_2SO_3$ )
- Chloroform ( $CHCl_3$ )
- Silica gel for column chromatography

#### Procedure:

- A mixture of  $K_3Fe(CN)_6$  (2.23 g, 6.77 mmol),  $K_2CO_3$  (936 mg, 6.77 mmol),  $(DHQ)_2PHAL$  (36 mg, 0.045 mmol), and  $K_2OsO_2(OH)_4$  (17 mg, 0.045 mmol) is dissolved in a mixture of t-BuOH (15 mL) and  $H_2O$  (15 mL).
- The resulting solution is cooled to 0 °C in an ice bath.
- Methanesulfonamide (215 mg, 2.26 mmol) is added to the cooled solution, and the mixture is stirred.

- A solution of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (456 mg, 2.26 mmol) in a mixture of t-BuOH (8 mL) and H<sub>2</sub>O (8 mL) is added to the reaction mixture after 15 minutes of stirring.
- The reaction mixture is vigorously stirred at 0 °C for 4.5 days.
- The reaction is quenched by the addition of an aqueous solution of Na<sub>2</sub>SO<sub>3</sub>.
- The mixture is extracted with CHCl<sub>3</sub>.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to yield the desired diol.

Synthesis of 1-((3S,4S)-3,4-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one (AD-mix-β conditions)[3]

This protocol details the synthesis of the (3S,4S)-diol, the enantiomer of the previously described diol.

#### Materials:

- 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one
- AD-mix-β (containing (DHQD)<sub>2</sub>PHAL)
- Potassium ferricyanide (K<sub>3</sub>Fe(CN)<sub>6</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Potassium osmate dihydrate (K<sub>2</sub>OsO<sub>2</sub>(OH)<sub>4</sub>)
- Methanesulfonamide (CH<sub>3</sub>SO<sub>2</sub>NH<sub>2</sub>)
- tert-Butanol (t-BuOH)
- Water (H<sub>2</sub>O)

- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ )
- Chloroform ( $\text{CHCl}_3$ )
- Silica gel for column chromatography

Procedure:

- A mixture of  $\text{K}_3\text{Fe}(\text{CN})_6$  (3.292 g, 10 mmol),  $\text{K}_2\text{CO}_3$  (1.382 g, 10 mmol),  $(\text{DHQD})_2\text{PHAL}$  (53 mg, 0.067 mmol), and  $\text{K}_2\text{OsO}_2(\text{OH})_4$  (25 mg, 0.067 mmol) is dissolved in a mixture of t-BuOH (20 mL) and  $\text{H}_2\text{O}$  (20 mL).
- The solution is cooled to 0 °C in an ice bath.
- Methanesulfonamide (317 mg, 3.333 mmol) is added to the cooled solution, and the mixture is stirred.
- A solution of 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one (674 mg, 3.333 mmol) in a mixture of t-BuOH (13 mL) and  $\text{H}_2\text{O}$  (13 mL) is added to the reaction mixture after 15 minutes of stirring.
- The reaction mixture is vigorously stirred at 0 °C for 4.5 days.
- The reaction is quenched by the addition of an aqueous solution of  $\text{Na}_2\text{SO}_3$ .
- The mixture is extracted with  $\text{CHCl}_3$ .
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford the desired diol.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Osmium tetroxide and its derivatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

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